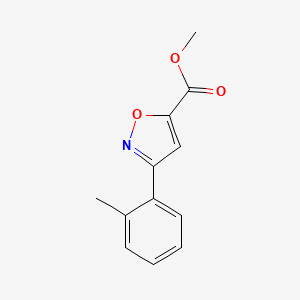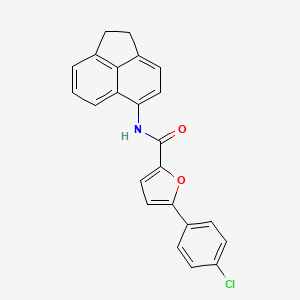![molecular formula C21H18ClN3O5 B11685854 N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11685854.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(morpholin-4-yl)phényl]-5-(2-nitrophényl)furan-2-carboxamide est un composé organique complexe qui comprend un cycle furane, un groupe morpholine et un groupe nitrophényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[3-chloro-4-(morpholin-4-yl)phényl]-5-(2-nitrophényl)furan-2-carboxamide implique généralement plusieurs étapes :
Formation du cycle furane : Le cycle furane peut être synthétisé par cyclisation de précurseurs appropriés dans des conditions acides ou basiques.
Introduction du groupe nitro : Le groupe nitro est introduit par nitration, généralement en utilisant un mélange d’acide nitrique concentré et d’acide sulfurique.
Fixation du groupe morpholine : Le groupe morpholine est fixé par réactions de substitution nucléophile, souvent en utilisant de la morpholine et un groupe partant approprié.
Formation du carboxamide : Le groupe carboxamide est formé par réaction d’une amine avec un dérivé d’acide carboxylique, tel qu’un chlorure d’acide ou un ester.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
N-[3-chloro-4-(morpholin-4-yl)phényl]-5-(2-nitrophényl)furan-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage pour former des dérivés nitroso ou d’autres dérivés oxydés.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants incluent l’hydrogène gazeux avec un catalyseur au palladium et le borohydrure de sodium.
Substitution : Les nucléophiles courants incluent les amines et les thiols, souvent utilisés en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits
Oxydation : Les produits peuvent inclure des dérivés nitroso.
Réduction : Les produits peuvent inclure des dérivés amine.
Substitution : Les produits peuvent inclure des dérivés phényliques substitués.
Applications de la recherche scientifique
Chimie médicinale : Il peut être étudié pour son potentiel en tant qu’agent pharmaceutique, en particulier dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.
Science des matériaux : Il pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que des polymères conducteurs ou des revêtements avancés.
Recherche biologique : Il peut être utilisé comme composé outil pour étudier les voies et les mécanismes biologiques, en particulier ceux impliquant des groupes nitro et morpholine.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms, particularly those involving nitro and morpholine groups.
Mécanisme D'action
Le mécanisme d’action de N-[3-chloro-4-(morpholin-4-yl)phényl]-5-(2-nitrophényl)furan-2-carboxamide dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. Le groupe nitro pourrait être impliqué dans des réactions redox, tandis que le groupe morpholine peut améliorer la solubilité et la biodisponibilité.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[3-chloro-4-(morpholin-4-yl)phényl]-5-(2-nitrophényl)furan-2-carboxamide : peut être comparé à d’autres composés contenant des groupes fonctionnels similaires, tels que :
Unicité
L’unicité de N-[3-chloro-4-(morpholin-4-yl)phényl]-5-(2-nitrophényl)furan-2-carboxamide réside dans sa combinaison de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques uniques
Propriétés
Formule moléculaire |
C21H18ClN3O5 |
|---|---|
Poids moléculaire |
427.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-morpholin-4-ylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O5/c22-16-13-14(5-6-18(16)24-9-11-29-12-10-24)23-21(26)20-8-7-19(30-20)15-3-1-2-4-17(15)25(27)28/h1-8,13H,9-12H2,(H,23,26) |
Clé InChI |
LQVSRYDSSROHQH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate](/img/structure/B11685773.png)


![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11685799.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B11685812.png)

![2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11685822.png)
![2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11685829.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685834.png)
![methyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11685839.png)
![(2Z,5Z)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B11685841.png)
![methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11685862.png)
![Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11685868.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-(benzyloxy)benzamide](/img/structure/B11685876.png)
